N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine

Electrophilic reactivity Covalent inhibitor design NQO1 induction

N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine (CAS 423742-56-7) is a benzenesulfonylguanidine derivative that incorporates a 4-fluorophenyl α,β-unsaturated ketone (enone) moiety linked via an imine bond at the para position of the phenylsulfonyl ring. With a molecular formula of C₁₆H₁₅FN₄O₃S and a molecular weight of 362.38 g/mol, this compound is currently offered as a high-purity (≥98%) research chemical for pharmaceutical R&D and quality control applications.

Molecular Formula C16H15FN4O3S
Molecular Weight 362.38
CAS No. 423742-56-7
Cat. No. B2887136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine
CAS423742-56-7
Molecular FormulaC16H15FN4O3S
Molecular Weight362.38
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F
InChIInChI=1S/C16H15FN4O3S/c17-12-3-1-11(2-4-12)15(22)9-10-20-13-5-7-14(8-6-13)25(23,24)21-16(18)19/h1-10,20H,(H4,18,19,21)/b10-9+
InChIKeyXGVVTNSFFIIEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine (CAS 423742-56-7): Structural Identity and Procurement Context


N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine (CAS 423742-56-7) is a benzenesulfonylguanidine derivative that incorporates a 4-fluorophenyl α,β-unsaturated ketone (enone) moiety linked via an imine bond at the para position of the phenylsulfonyl ring . With a molecular formula of C₁₆H₁₅FN₄O₃S and a molecular weight of 362.38 g/mol, this compound is currently offered as a high-purity (≥98%) research chemical for pharmaceutical R&D and quality control applications . The compound belongs to a broader class of sulfonylguanidine–chalcone hybrids that have demonstrated anticancer activity in cellular assays, but it is structurally distinct from clinically established sulfonamides such as sulfaguanidine (CAS 57-67-0), which lacks both the enone Michael acceptor and the 4-fluorophenyl substituent [1]. The limited availability of published biological data for this specific compound makes structural and class-level comparisons the primary basis for differentiation at the time of this evidence assessment.

Why Benzenesulfonylguanidine Analogs Cannot Be Interchanged with CAS 423742-56-7: Structural and Functional Rationale


Benzenesulfonylguanidine derivatives exhibit diverse biological profiles that are highly sensitive to substituent identity and attachment chemistry [1]. Simple analogs such as sulfaguanidine (CAS 57-67-0) are antibacterial agents that inhibit dihydropteroate synthase in the folate pathway, whereas benzenesulfonylguanidine–chalcone hybrids with an α,β-unsaturated carbonyl system have shown antiproliferative activity against cancer cell lines (IC₅₀ 4.7–15 µM) through mechanisms involving apoptosis induction and mitochondrial membrane potential disruption [2]. The target compound uniquely combines three pharmacophoric elements—a sulfonylguanidine zinc-binding group, a 4-fluorophenyl substituent that modulates electrophilicity and lipophilicity, and an enone Michael acceptor capable of forming covalent adducts with biological nucleophiles—in a single molecular architecture [3]. Substituting any of these elements with a simpler sulfonylguanidine, a non-fluorinated chalcone analog, or a sulfonamide lacking the guanidine moiety would fundamentally alter the compound's target engagement profile, reactivity, and physicochemical properties, rendering generic interchange scientifically unsound without direct comparative biological data for this specific chemotype.

Quantitative Differentiation Evidence for CAS 423742-56-7 Against the Most Relevant Structural Comparators


Enone Michael Acceptor Reactivity: Class-Level Evidence for Covalent Target Engagement Potential

The target compound incorporates an α,β-unsaturated enone system that functions as a soft Michael acceptor, conferring the potential for reversible covalent modification of cysteine thiols in target proteins. This feature is absent in sulfaguanidine (CAS 57-67-0), which bears only a primary aromatic amine at the para position [1]. In a directly relevant class-level study, a 4-fluorophenyl cyanoenone benzenesulfonamide analog (compound 2) was evaluated for NQO1 induction in murine Hepa1c1c7 cells and produced a 1.3-fold increase in enzyme activity at 50 µM, confirming that the 4-fluorophenyl enone pharmacophore retains electrophilic bioactivity in a sulfonamide context [2]. Although no direct NQO1 data exist for the target compound, the shared enone motif supports a class-level inference of electrophile-mediated biological activity relative to non-electrophilic sulfonylguanidine comparators.

Electrophilic reactivity Covalent inhibitor design NQO1 induction

Antiproliferative Potency Window of Closest Structural Analogs (Cinnamoyl-Bearing Benzenesulfonylguanidines)

The closest structurally characterized analogs to the target compound are 2-(benzenesulfonyl)-1-(4-cinnamoylphenyl)guanidines (series 2) described by Sławiński et al., which share the benzenesulfonylguanidine core and a cinnamoyl (enone) moiety, differing only in the attachment point and substituent pattern around the phenyl ring [1]. These analogs demonstrated consistent antiproliferative activity across three human cancer cell lines—MCF-7 (breast), HCT-116 (colon), and HeLa (cervical)—with IC₅₀ values ranging from 4.7 to 15 µM in MTT assays, while showing selectivity over non-cancerous HaCaT keratinocytes [1]. A closely related series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives reported by Pogorzelska et al. included compound 30, which achieved an IC₅₀ of 8 µM against HCT-116 with 11-fold selectivity over HaCaT cells [2]. These data establish an expected potency window for enone-bearing benzenesulfonylguanidine chemotypes in the single-digit to low-mid micromolar range against solid tumor cell lines, which is mechanistically distinct from the antibacterial MIC-based activity of non-enone sulfonylguanidines such as sulfaguanidine.

Anticancer activity Cytotoxicity Chalcone–sulfonamide hybrids

Sulfonylguanidine Core as a Carbonic Anhydrase Recognition Element: Comparative Inhibition Data

The sulfonylguanidine moiety in the target compound provides a potential zinc-binding group capable of interacting with carbonic anhydrase (CA) active sites. In a 2024 study of cyclic sulfonyl guanidines, thirteen analogs were evaluated against tumor-associated hCA IX and hCA XII as well as off-target isoforms hCA I and hCA II [1]. The compounds were generally inactive against off-target isoforms (Kᵢ > 100 µM) while moderately inhibiting hCA IX (Kᵢ 0.57–8.4 µM) and hCA XII (Kᵢ 0.34–9.7 µM), demonstrating a selectivity window of >10-fold to >290-fold for tumor-associated isoforms [1]. In contrast, sulfaguanidine derivatives lacking the enone extension showed only weak CA II inhibition (IC₅₀ > 100 µM) [2]. Although the target compound has not been directly assayed for CA inhibition, the sulfonylguanidine pharmacophore is a validated recognition element for CA active sites, and the appended enone-fluorophenyl substituents may further modulate isoform selectivity through interactions with the CA rim region.

Carbonic anhydrase inhibition Sulfonylguanidine zinc-binding Tumor-associated isoforms

Physicochemical Differentiation: Computed Drug-Likeness Parameters versus Key Analogs

Computed physicochemical parameters provide a quantitative basis for differentiating the target compound from simpler sulfonylguanidine analogs in terms of drug-likeness and membrane permeability potential. The target compound (MW 362.38, cLogP 2.61, TPSA 86.11 Ų, HBD 1, HBA 7) [1] occupies a more favorable drug-like chemical space compared to sulfaguanidine (MW 214.24, cLogP 0.5, TPSA 110.2 Ų, HBD 3, HBA 6) [2], primarily due to the lipophilic 4-fluorophenyl enone extension. The increased cLogP (2.61 vs. 0.5) suggests enhanced passive membrane permeability, while the reduced hydrogen bond donor count (1 vs. 3) is consistent with improved oral bioavailability potential per Lipinski's rule of five [3]. All computed parameters for the target compound fall within Lipinski-compliant ranges, whereas sulfaguanidine's low lipophilicity and higher HBD count limit its applicability beyond intestinal antibacterial indications.

Drug-likeness Lipinski parameters Physicochemical profiling

Structural Uniqueness: Hybrid Architecture Not Represented in Major Screening Libraries

A substructure search reveals that the target compound's precise architecture—a para-imine-linked 4-fluorophenyl enone on a benzenesulfonylguanidine scaffold—is not represented in publicly disclosed screening collections or published medicinal chemistry campaigns beyond the compound's vendor listings . The closest scaffolds in the literature are (a) 2-(benzenesulfonyl)-1-(4-cinnamoylphenyl)guanidines, where the enone is directly attached to a phenyl ring rather than linked via an imine spacer [1], and (b) 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines, which incorporate additional alkylthio and chloro substituents on the sulfonylphenyl ring and an exocyclic imine linkage [2]. The imine (C=N) linker in the target compound introduces conformational rigidity and a potential hydrolytic release mechanism that distinguishes it from the directly coupled cinnamoyl analogs. This scaffold uniqueness translates to unexplored chemical space with potential for novel intellectual property positions in medicinal chemistry programs.

Chemical diversity Scaffold novelty Screening library differentiation

Recommended Application Scenarios for CAS 423742-56-7 Based on Differentiated Evidence


Covalent Inhibitor Fragment Library Expansion for Cysteine-Targeted Screening

The enone moiety in this compound provides a moderately electrophilic Michael acceptor suitable for reversible covalent engagement of cysteine residues [1]. As demonstrated by the NQO1 induction data for structurally related 4-fluorophenyl enone sulfonamides, this electrophilic warhead retains bioactivity in a cellular context [1]. Procurement is indicated for research groups building focused covalent fragment libraries where the sulfonylguanidine core additionally offers zinc-binding potential for metalloenzyme targets.

Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Hit-Finding

The sulfonylguanidine core has been validated as a zinc-binding group for tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII with Kᵢ values in the sub-micromolar to low-micromolar range and selectivity ratios exceeding 10-fold over off-target isoforms hCA I and hCA II [2]. The 4-fluorophenyl enone extension may engage the CA active site rim, potentially enhancing isoform selectivity. This compound is recommended as a screening candidate for CA IX/XII inhibitor discovery programs targeting the hypoxic tumor microenvironment.

Anticancer Lead Optimization Leveraging the Cinnamoyl–Sulfonylguanidine Pharmacophore

Closest structural analogs bearing the cinnamoyl–sulfonylguanidine motif have demonstrated antiproliferative IC₅₀ values of 4.7–15 µM against MCF-7, HCT-116, and HeLa cell lines with evidence of apoptosis induction and mitochondrial membrane potential disruption [3]. The target compound's simplified imine-linked architecture relative to the more heavily substituted literature analogs may offer improved synthetic tractability for SAR expansion. Procurement is advised for medicinal chemistry teams seeking a novel starting point within the validated chalcone–sulfonamide anticancer chemotype.

Physicochemical Probe Development for Intracellular Target Engagement Studies

With a computed cLogP of 2.61, topological polar surface area of 86.11 Ų, and a single hydrogen bond donor, this compound falls within favorable drug-like chemical space for cell permeability [4]. This profile is markedly improved over simpler sulfonylguanidine analogs such as sulfaguanidine (cLogP ~0.5, three HBDs), which are predominantly restricted to extracellular or gastrointestinal targets. The compound is well-suited for intracellular target engagement studies where passive membrane permeability is a prerequisite for activity.

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